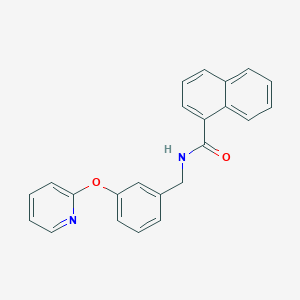

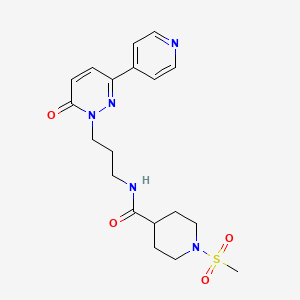

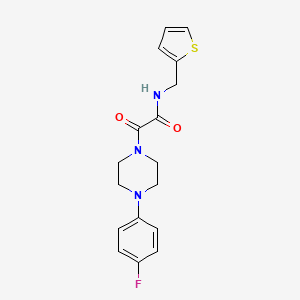

N-(3-(pyridin-2-yloxy)benzyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “N-(3-(pyridin-2-yloxy)benzyl)-1-naphthamide” would be determined by the specific arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions take place .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific structure. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Intramolecular Hydrogen Bonding and Tautomerism

Research on compounds like N-(2-pyridil)-2-oxo-1-naphthylidene-methylamine focuses on their intramolecular hydrogen bonding and tautomerism. These studies highlight the equilibrium between phenol-imine and keto-amine forms in various solvents, revealing insights into their structural dynamics and potential applications in developing responsive materials or sensors based on tautomeric shifts (Nazır et al., 2000).

Conducting Polymers from Low Oxidation Potential Monomers

The synthesis of bis(pyrrol-2-yl) arylenes, including derivatives with pyridine and naphthalene units, for the development of conducting polymers showcases the application of these compounds in electronic materials. These polymers exhibit low oxidation potentials, making them stable in their conducting form, and demonstrate the potential for use in electronic devices (Sotzing et al., 1996).

Synthesis of Heterocycles

Novel methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds related to naphthamides through their structural motifs and chemical reactivity, highlight the significance of these frameworks in pharmaceutical chemistry. Such methods expand the toolbox for creating heterocyclic compounds with potential biological activities (Osyanin et al., 2014).

Catalytic Applications

Studies on the catalytic systems involving nickel and copper with naphthalene and pyridine derivatives illustrate the utility of these compounds in facilitating chemical transformations, such as C-H arylation. These reactions are fundamental in constructing complex organic molecules, showcasing the role of naphthamide-related compounds in synthetic organic chemistry (Kobayashi et al., 2009).

Luminescent Materials and Organic Electronics

Research into the synthesis and characterization of novel polymers and small molecules, including those based on naphthodithiophene and related structures, for use in organic electronics and as luminescent materials, underscores the versatility of naphthamide derivatives. These studies contribute to the development of high-performance materials for organic light-emitting diodes and solar cells, reflecting the broad applicability of these chemical frameworks in advanced material science (Rajakannu et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3-pyridin-2-yloxyphenyl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-23(21-12-6-9-18-8-1-2-11-20(18)21)25-16-17-7-5-10-19(15-17)27-22-13-3-4-14-24-22/h1-15H,16H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSUJSUSOIQQBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2653989.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2653990.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[6,15-dihydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2653994.png)

![1-[Phenyl(pyridin-2-yl)methyl]piperazine](/img/structure/B2654000.png)

![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)